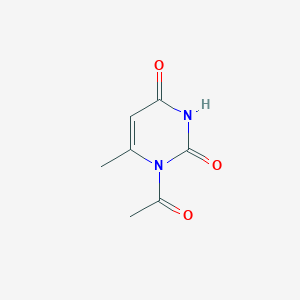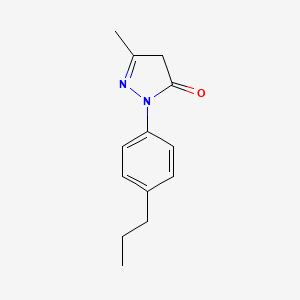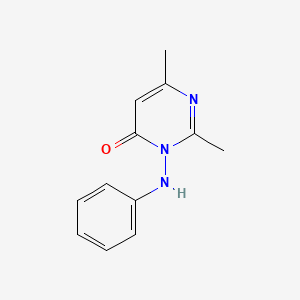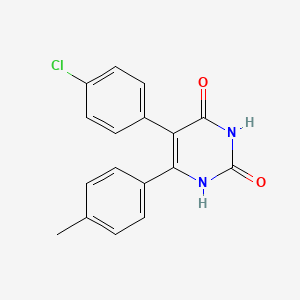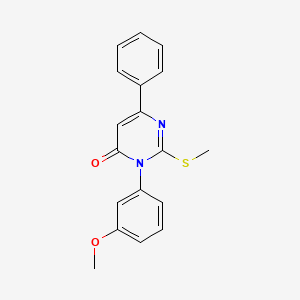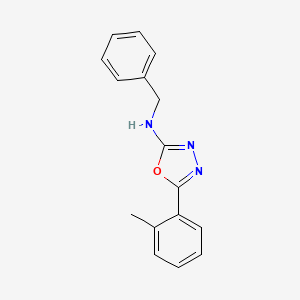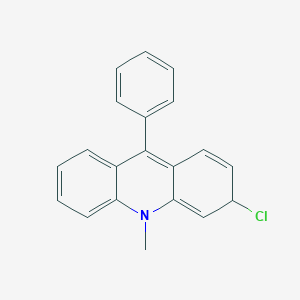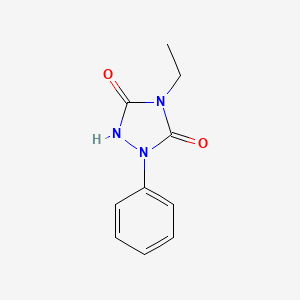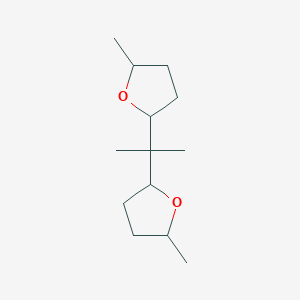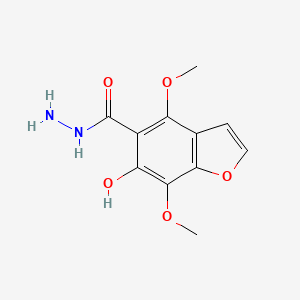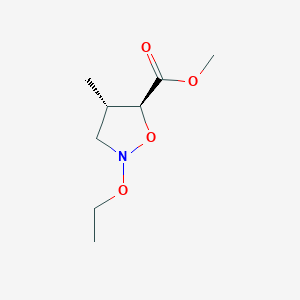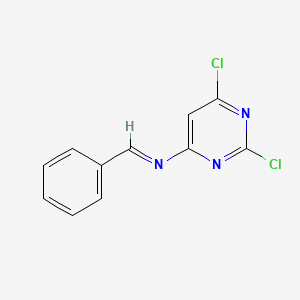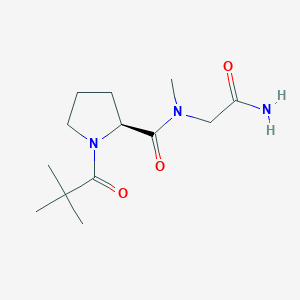
(S)-N-(2-Amino-2-oxoethyl)-N-methyl-1-pivaloylpyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N-(2-Amino-2-oxoethyl)-N-methyl-1-pivaloylpyrrolidine-2-carboxamide is a synthetic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pivaloyl group attached to a pyrrolidine ring, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(2-Amino-2-oxoethyl)-N-methyl-1-pivaloylpyrrolidine-2-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Pivaloyl Group: The pivaloyl group is introduced via an acylation reaction using pivaloyl chloride and a suitable base.
Attachment of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction.
Final Coupling: The final step involves coupling the synthesized intermediates to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield. Techniques such as continuous flow synthesis and the use of automated reactors can enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-N-(2-Amino-2-oxoethyl)-N-methyl-1-pivaloylpyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the pivaloyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
(S)-N-(2-Amino-2-oxoethyl)-N-methyl-1-pivaloylpyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-N-(2-Amino-2-oxoethyl)-N-methyl-1-pivaloylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (S)-N-(2-Amino-2-oxoethyl)-N-methyl-1-pivaloylpyrrolidine-2-carboxamide
- S-(2-Amino-2-oxoethyl)cysteine
- S-(2-Amino-2-oxoethyl) o-methyl dithiocarbonate
Uniqueness
This compound is unique due to its specific structural features, such as the pivaloyl group and the pyrrolidine ring. These features confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H23N3O3 |
|---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
(2S)-N-(2-amino-2-oxoethyl)-1-(2,2-dimethylpropanoyl)-N-methylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C13H23N3O3/c1-13(2,3)12(19)16-7-5-6-9(16)11(18)15(4)8-10(14)17/h9H,5-8H2,1-4H3,(H2,14,17)/t9-/m0/s1 |
InChI Key |
SFHBCCUCNFKXPN-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)(C)C(=O)N1CCC[C@H]1C(=O)N(C)CC(=O)N |
Canonical SMILES |
CC(C)(C)C(=O)N1CCCC1C(=O)N(C)CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


